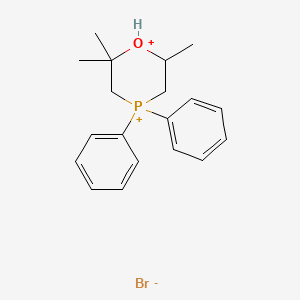
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in organic chemistry.
準備方法
The synthesis of 2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide typically involves multiple steps, including the formation of the oxaphosphinane ring and the introduction of the bromide ion. Common synthetic routes include:
Formation of the Oxaphosphinane Ring: This step often involves the reaction of a phosphine oxide with a suitable diol under acidic conditions.
Introduction of the Bromide Ion: The bromide ion can be introduced through a substitution reaction, where a suitable leaving group is replaced by bromide using reagents like N-bromosuccinimide (NBS) under radical conditions.
化学反応の分析
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines or other reduced forms.
Substitution: The bromide ion can be substituted by other nucleophiles, leading to the formation of various derivatives.
科学的研究の応用
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide has numerous applications in scientific research, including:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide involves its interaction with molecular targets through its reactive phosphine and bromide groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The compound’s reactivity is primarily driven by the electrophilic nature of the phosphine group and the nucleophilic nature of the bromide ion .
類似化合物との比較
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide can be compared with other similar compounds, such as:
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: This compound is also a phosphine oxide but differs in its structural arrangement and reactivity.
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Although structurally different, this compound shares some reactivity patterns with this compound.
The uniqueness of this compound lies in its specific structural features and the resulting chemical reactivity, making it a valuable compound for various applications in science and industry.
特性
CAS番号 |
66224-17-7 |
|---|---|
分子式 |
C19H25BrOP+ |
分子量 |
380.3 g/mol |
IUPAC名 |
2,2,6-trimethyl-4,4-diphenyl-1,4-oxaphosphinane-1,4-diium;bromide |
InChI |
InChI=1S/C19H24OP.BrH/c1-16-14-21(15-19(2,3)20-16,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h4-13,16H,14-15H2,1-3H3;1H/q+1; |
InChIキー |
XFMYIFMGUJSIGX-UHFFFAOYSA-N |
正規SMILES |
CC1C[P+](CC([OH+]1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


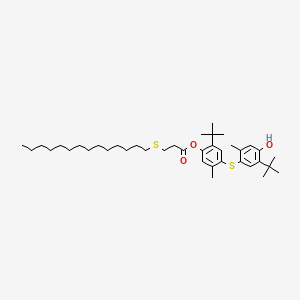
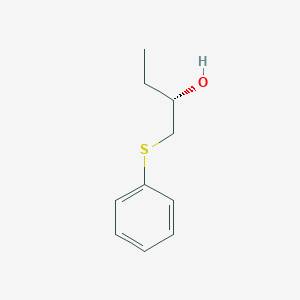
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
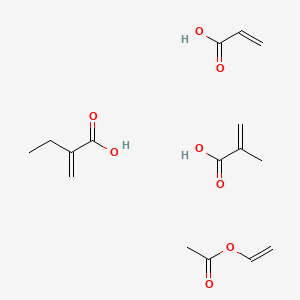
![Propane, 1-[(chloroethynyl)thio]-](/img/structure/B14478885.png)
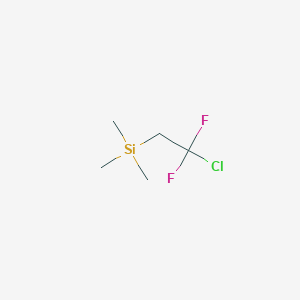
![Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-](/img/structure/B14478900.png)

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)

![2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14478925.png)
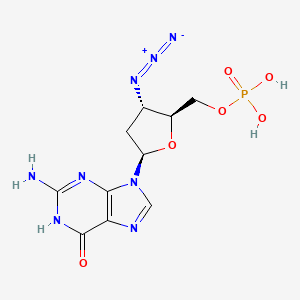
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)
